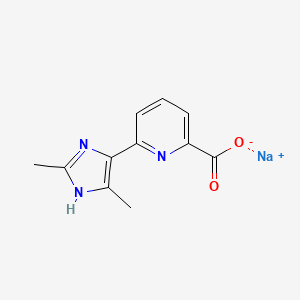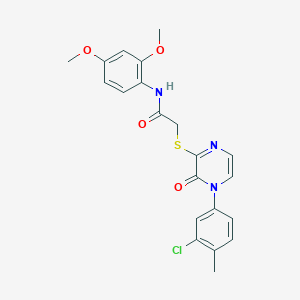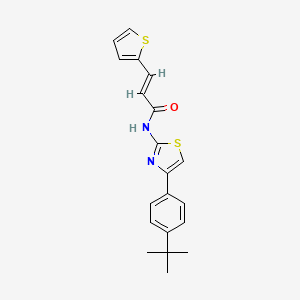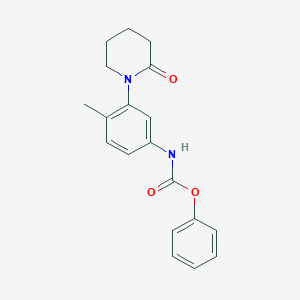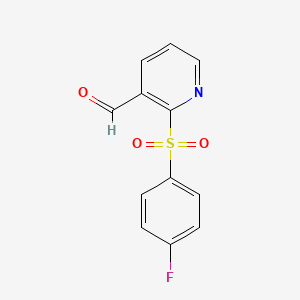![molecular formula C25H18ClN3O2 B2818252 ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901264-87-7](/img/structure/B2818252.png)
ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have many pharmaceutical and industrial purposes .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, quinoline derivatives can be synthesized by adopting green chemistry principles . For example, new quinoline derivatives functionalized with various fused or linked heterocycles were prepared, and their structures were elucidated by IR, NMR, and mass spectra .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have a crystalline structure .
科学的研究の応用
Synthesis and Characterization
The synthesis of related compounds often involves multi-step reactions that yield complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. For example, the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines showcases the development of new fused pyrazine ring systems, which could have implications for the synthesis of the ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate compound (Bakhite et al., 1995).
Crystal and Molecular Structure Analysis
Structural analysis of similar compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves advanced techniques like single crystal X-ray diffraction. This method helps in understanding the molecular geometry, intramolecular hydrogen bonds, and π-π interactions that contribute to the stability of these molecules. Such insights are crucial for designing compounds with desired physical and chemical properties (Achutha et al., 2017).
Potential Biological Activities
Research into related pyrazole derivatives has shown that these compounds can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating the potential for similar compounds to be used in therapeutic applications (Hafez et al., 2016).
Antioxidant Properties
The synthesis and investigation of antioxidant properties of pyrazolo[4,3-c]quinolin-3,4-diones show that these compounds can act as effective antioxidants, which could be relevant for the compound if similar structural features are present. This highlights the potential for such compounds in oxidative stress-related research and applications (Tomassoli et al., 2016).
Advanced Materials and Electroluminescence
The development of pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices indicates the potential for this compound in materials science, particularly in the creation of new electroluminescent materials and devices (Chaczatrian et al., 2004).
作用機序
The mechanism of action would depend on the specific application of the compound. Quinoline derivatives have been found to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity .
将来の方向性
特性
IUPAC Name |
ethyl 1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFTPOGBGTGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)
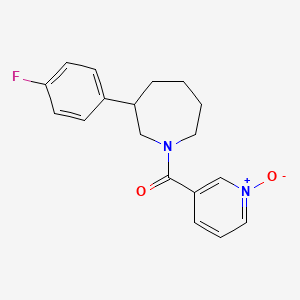
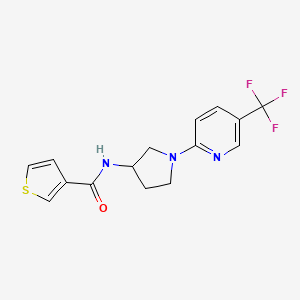
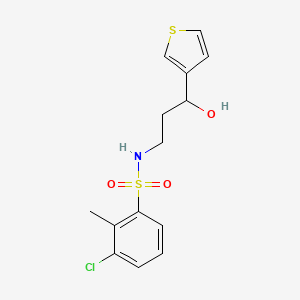
![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)
![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)
![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)

![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)
